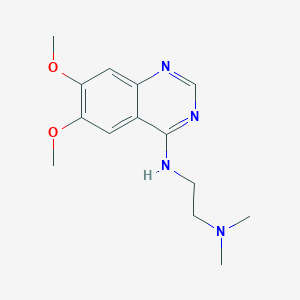![molecular formula C16H23N3O3S B256145 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as E-64, is a potent inhibitor of cysteine proteases and has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. E-64 is a small molecule that has a molecular weight of 357.45 g/mol and a chemical formula of C17H27N3O4S.
Mechanism of Action
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone inhibits the activity of lysosomal cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and leads to the accumulation of undigested proteins in the lysosome. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. Inhibition of lysosomal cysteine proteases by 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can lead to the accumulation of undigested proteins in the lysosome, which can cause lysosomal dysfunction and cell death. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to inhibit the production of reactive oxygen species and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases. This allows researchers to study the specific role of lysosomal cysteine proteases in biological processes. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also a potent inhibitor, with an IC50 value in the nanomolar range. However, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations. It is irreversibly bound to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also not cell-permeable, which limits its use in studies of intracellular proteases.
Future Directions
There are several future directions for research on 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of lysosomal cysteine proteases. Another area of interest is the development of cell-permeable inhibitors that can be used to study intracellular proteases. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in cancer progression, and further research is needed to determine its potential as a therapeutic target for cancer treatment.
Synthesis Methods
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using a multistep synthetic route that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)sulfonyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidinone to form 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Scientific Research Applications
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. Lysosomal cysteine proteases are involved in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in these processes and to identify potential therapeutic targets for diseases such as cancer and autoimmune disorders.
properties
Product Name |
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone |
|---|---|
Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-2-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
InChI Key |
FDEKXCOOAFWLNJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)

![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)
